7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the quaternization of 4-amino-4H-1,2,4-triazole with brominated ketones, followed by cyclization in the presence of bases . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods: While specific industrial production methods for 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield various substituted triazolo[1,5-a]pyridines depending on the nucleophile used.
Oxidation and Reduction: Result in oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Exhibits potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of enzymes like JAK1 and JAK2.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways . This inhibition can modulate various biological processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
7-Bromo[1,2,4]triazolo[1,5-a]pyridine: Shares a similar structure but lacks the bromomethyl group.
1,2,4-Triazolo[1,5-a]pyridine Derivatives: Include various substituted analogues with different functional groups.
Uniqueness: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its bromomethyl group, which enhances its reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 |
InChI Key |
NHGIAYQVEXFHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CBr |
Origin of Product |
United States |
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